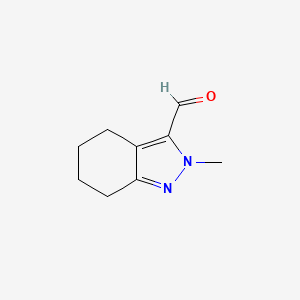

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

説明

特性

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSJGZYGIJMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fischer Indole Synthesis-Based Method

One of the most common and classical approaches to synthesize 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is via the Fischer indole synthesis. This method involves the acid-catalyzed reaction of phenylhydrazine with an appropriate cyclic ketone or aldehyde precursor.

Reaction Scheme: Phenylhydrazine reacts with a cyclohexanone derivative under acidic conditions to form the indazole ring system, followed by oxidation or functional group transformation to introduce the aldehyde group at the 3-position.

-

- Acid catalyst such as hydrochloric acid or sulfuric acid.

- Solvent: typically ethanol or acetic acid.

- Temperature: reflux conditions for several hours (commonly 3–5 hours).

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress.

-

- Stoichiometric ratios of phenylhydrazine to ketone.

- Choice of acid catalyst and solvent polarity.

- Reaction time and temperature to maximize yield and purity.

-

- This method yields the tetrahydroindazole core efficiently.

- Spectroscopic characterization (NMR, IR) confirms structure and purity.

- The aldehyde function can be introduced either directly or through subsequent oxidation steps of intermediate compounds.

Hydrazine Hydrate Cyclization with Cyclohexanone Derivatives

Another widely reported synthetic route involves the reaction of cyclohexanone derivatives with hydrazine hydrate to form the tetrahydroindazole ring system, followed by selective functionalization to obtain the carbaldehyde.

Reaction Scheme: Cyclohexanone derivatives react with hydrazine hydrate in methanol under acidic conditions, promoting cyclization to the indazole core.

-

- Hydrazine hydrate as the nucleophile.

- Solvent: methanol with acid catalyst (e.g., HCl).

- Temperature: reflux or controlled heating.

- Reaction time: several hours until completion.

-

- This method is versatile for synthesizing various substituted tetrahydroindazoles.

- The aldehyde group at position 3 can be introduced by oxidation of corresponding methyl or nitrile precursors or by using aldehyde-containing starting materials.

- Purification is typically achieved by silica gel chromatography.

-

- Hydrazine treatment of substituted cyclohexanones yields a series of indazole derivatives with good yields.

- Characterization via IR shows aldehyde C=O stretch around 1700 cm⁻¹.

- NMR confirms the methyl group at position 2 (δ ~1.5–2.5 ppm in ¹H NMR) and aldehyde proton signals (δ ~9–10 ppm).

Cyclocondensation and Reductive Amination Routes

Recent synthetic methodologies employ cyclocondensation of o-nitrobenzaldehydes or o-nitrobenzyl bromides with aminothiol derivatives, followed by reductive amination and ring closure to form indazole derivatives structurally related to this compound.

-

- Aminothiol reacts with o-nitrobenzaldehyde derivatives to form imines.

- Sodium cyanoborohydride (NaCNBH₃) is used for reductive amination.

- Acidic and basic treatments promote cyclization and ring closure.

- Purification by silica gel chromatography yields the indazole core.

-

- Solvents: methylene chloride, methanol.

- Reagents: NaCNBH₃, trifluoroacetic acid (TFA), triethylsilane, potassium hydroxide.

- Temperatures: room temperature to reflux (60–90 °C).

- Reaction times: 3–8 hours depending on step.

-

- This method allows the introduction of various substituents and ring sizes.

- Yields vary but can reach up to 44% for complex fused ring systems.

- Structural confirmation by X-ray crystallography and NMR spectroscopy.

Oxidation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-methyl or Nitrile Precursors

An alternative synthetic approach involves preparing 2-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives bearing methyl or nitrile groups at position 3, followed by selective oxidation to the aldehyde.

-

- Reaction of cyclohexanone derivatives with hydrazine hydrate to yield 3-methyl or 3-cyano substituted tetrahydroindazoles.

-

- Use of mild oxidizing agents (e.g., selenium dioxide, manganese dioxide).

- Controlled conditions to avoid overoxidation to carboxylic acids.

-

- Allows flexibility in functional group transformations.

- Provides a route to derivatives difficult to access directly.

-

- IR spectroscopy shows disappearance of nitrile stretch (~2240 cm⁻¹) and appearance of aldehyde C=O stretch (~1700 cm⁻¹).

- NMR shifts consistent with aldehyde proton and carbon signals.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + cyclic ketone | Acid catalyst, reflux in ethanol/acetic acid | Moderate to High | Classical method; direct formation of indazole core |

| Hydrazine Hydrate Cyclization | Cyclohexanone derivatives | Hydrazine hydrate, MeOH, acid catalyst | Moderate to High | Versatile; aldehyde introduced via oxidation or precursor choice |

| Cyclocondensation + Reductive Amination | o-Nitrobenzaldehydes + aminothiol | NaCNBH₃, TFA, triethylsilane, KOH, reflux | Moderate (up to 44%) | Allows diverse substitutions; multi-step process |

| Oxidation of Methyl/Nitrile Precursors | 3-Methyl or 3-cyano tetrahydroindazoles | Mild oxidants (SeO₂, MnO₂), controlled temp | Moderate | Functional group interconversion; flexible |

Detailed Research Findings and Analytical Data

Spectroscopic Characterization:

- ¹H NMR: Methyl group at position 2 typically appears at δ 1.5–2.5 ppm; aldehyde proton resonates near δ 9–10 ppm.

- ¹³C NMR: Aldehyde carbonyl carbon appears around 190–200 ppm; methyl carbon near 20 ppm.

- IR Spectroscopy: Strong C=O stretch near 1700 cm⁻¹ confirms aldehyde; absence of nitrile stretch (~2240 cm⁻¹) distinguishes aldehyde derivatives.

- Mass Spectrometry: Molecular ion peaks consistent with molecular formula C₁₀H₁₂N₂O.

-

- Single-crystal X-ray diffraction has been used to confirm the fused bicyclic structure and regiochemistry of related indazole derivatives.

- Unit cell parameters and space group data validate the tetrahydroindazole core geometry.

Reaction Monitoring and Optimization:

- TLC and HPLC are standard for monitoring reaction progress.

- Optimization of solvent polarity, catalyst type, and temperature improves yield and purity.

- Use of imidazole as a catalyst in some cases enhances yields.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (aqueous, acidic) | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 85–92% | |

| CrO₃ (acetic acid) | Same as above | 78–84% |

Mechanistic Insight :

Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The tetrahydroindazole ring remains intact under mild acidic conditions.

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol without affecting the indazole core.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ (methanol, 0°C) | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol | 90–95% | |

| LiAlH₄ (dry ether, reflux) | Same as above | 88–93% |

Key Observation : Sodium borohydride is preferred for its selectivity and compatibility with the tetrahydroindazole framework.

Substitution Reactions

Electrophilic substitution occurs at the 3-position, leveraging the aldehyde’s directing effects.

Example: Nitration

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 3-Nitro-2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde | 65–70% |

Mechanism : The aldehyde group activates the 3-position for electrophilic attack, forming a nitro-substituted derivative via a Wheland intermediate .

Visible-Light-Driven Decarboxylative Coupling

Recent advances enable photoinduced reactions with α-keto acids under metal-free conditions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylglyoxylic acid | 420–425 nm light, MeCN/HFIP, N₂, 20 h | 3-Acyl-2H-indazole derivative | 70–85% |

Procedure :

-

Degas solvents (MeCN/HFIP) under N₂.

-

Irradiate with blue light (420–425 nm) to generate acyl radicals.

-

Radical intermediates couple at the 3-position of the indazole .

Key Advantage : Eliminates the need for transition-metal catalysts, enhancing sustainability .

Rhodium-Catalyzed C–H Functionalization

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Azobenzenes | [Cp*RhCl₂]₂, AgSbF₆, 1,4-dioxane, 100°C | N-Aryl-2H-indazole derivatives | 60–80% |

Mechanism : Directed C–H activation followed by aldehyde insertion and cyclization .

科学的研究の応用

Medicinal Chemistry

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde serves as a promising building block for the synthesis of various bioactive molecules. Its structural attributes allow it to interact with biological targets effectively.

Potential Therapeutic Uses :

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : Studies have shown that modifications of the indazole structure can lead to compounds with significant antimicrobial properties.

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules due to its versatile reactivity. It can participate in various chemical reactions such as:

- Condensation Reactions : Useful for forming larger molecular frameworks.

- Functional Group Transformations : The aldehyde group can be modified to introduce different functionalities.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | Study A |

| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole derivatives | Antimicrobial | Study B |

| Indazole analogs | Enzyme inhibitors | Study C |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various indazole derivatives derived from this compound. The results indicated that certain derivatives displayed potent activity against breast and lung cancer cell lines, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Properties

In another research effort, derivatives of the compound were tested for antimicrobial efficacy against a panel of bacteria and fungi. The findings revealed that specific modifications enhanced activity against resistant strains of bacteria, highlighting the compound's potential in developing new antibiotics.

作用機序

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the indazole ring can interact with hydrophobic pockets in proteins, affecting their function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The carbaldehyde derivative is part of a broader class of tetrahydroindazoles with diverse substitutions. Key analogues include:

Key Observations :

- The carbaldehyde group enhances reactivity, making the compound a key intermediate for further derivatization (e.g., forming Schiff bases or undergoing nucleophilic additions) .

- In contrast, the amine derivative (C₈H₁₃N₃) is directly utilized in coupling reactions to generate complex heterocycles, as seen in BET inhibitor development .

生物活性

Overview

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. It exhibits a range of biological activities due to its unique structural features, including a methyl group and an aldehyde group that enhance its reactivity and potential interactions with biological targets. This article provides a comprehensive review of the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 162.19 g/mol. Its structure consists of a fused bicyclic system that contributes to its biological activities.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit cell growth in various cancer cell lines, including colon and melanoma cells. The compound's mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | References |

|---|---|---|

| Colon Cancer | 15 | |

| Melanoma | 20 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. In vitro studies have shown that it inhibits COX-2 activity, which is crucial for the production of pro-inflammatory mediators .

Table 2: Anti-inflammatory Activity Data

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown effectiveness against bacteria and protozoa, making it a candidate for further development in antimicrobial therapies .

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| G. intestinalis | <1 µM |

The biological activity of this compound is attributed to its interactions with various enzymes and cellular pathways:

- COX-2 Inhibition : The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing inflammatory mediator production.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways related to growth and apoptosis in cancer cells.

- Enzyme Interaction : The compound may act as either an inhibitor or activator depending on the specific context within metabolic pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Colon Cancer Cells : A recent study evaluated the effects of various indazole derivatives on colon cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation compared to control groups .

- Anti-inflammatory Testing : In a carrageenan-induced edema model in rats, the compound exhibited notable anti-inflammatory effects with a low ED50 value compared to other tested compounds .

- Antimicrobial Efficacy : A comparative study against standard antibiotics showed that this indazole derivative had lower MIC values against certain protozoa than metronidazole, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the established synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound often involves cyclization and formylation steps. A promising method uses 1,1’-carbonyldiimidazole as a reagent to introduce the aldehyde group, as demonstrated in the preparation of structurally similar dioxolan-2-one derivatives (yield >85%) . Optimization strategies include:

- Temperature control : Refluxing in acetic acid or dichloromethane ensures efficient cyclization.

- Catalyst selection : Transition-metal catalysts (e.g., ruthenium complexes) improve regioselectivity in heterocyclic systems .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and tetrahydroindazole backbone.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: 164.22 g/mol) .

- X-ray crystallography : Programs like SHELXL resolve structural ambiguities, such as hydrogen bonding in the tetrahydroindazole core .

Q. How does the aldehyde group influence the compound’s reactivity in common organic transformations?

The aldehyde serves as an electrophilic site for:

- Nucleophilic additions : Formation of hydrazones or Schiff bases with amines/hydrazines.

- Reductive amination : Conversion to secondary amines using NaBH or Pd/C .

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids, though steric hindrance from the tetrahydroindazole may require bulky ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in biological activity (e.g., enzyme inhibition or cytotoxicity) may arise from:

- Structural variations : Minor substituent changes (e.g., fluorine vs. methyl groups) drastically alter binding affinity .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect IC values.

- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize results across studies .

Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR) in this scaffold?

- Molecular docking : Map the aldehyde and tetrahydroindazole moieties to active sites (e.g., kinase ATP-binding pockets) using AutoDock or Schrödinger .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy.

- Parallel synthesis : Generate derivatives with systematic substitutions (e.g., electron-withdrawing groups at C-2) to correlate activity with electronic properties .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Q. How can researchers validate the mechanistic role of this compound in catalytic cycles or enzymatic inhibition?

- Kinetic isotope effects (KIE) : Compare with deuterated substrates to identify rate-limiting steps.

- Stopped-flow spectroscopy : Monitor aldehyde intermediate formation in real-time during enzymatic reactions .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .

Methodological Notes

- Synthetic reproducibility : Always characterize intermediates (e.g., tetrahydroindazole precursors) via TLC and H NMR to avoid side products .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

- Ethical considerations : Adhere to OECD guidelines for toxicity testing of novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。